REACTION_CXSMILES
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[F:1][C:2]1([F:9])[CH2:4][CH:3]1[CH2:5][C:6](O)=[O:7].S(Cl)([Cl:12])=O>>[F:1][C:2]1([F:9])[CH2:4][CH:3]1[CH2:5][C:6]([Cl:12])=[O:7]
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Name
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|
Quantity
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39.8 g
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Type
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reactant
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Smiles
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FC1(C(C1)CC(=O)O)F
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Name
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Quantity
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38.5 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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DISTILLATION
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Details
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Excess thionyl chloride was distilled
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Type
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DISTILLATION
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Details
|
the residue was distilled in vacuo
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Name
|
|
Type
|
|
Smiles
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FC1(C(C1)CC(=O)Cl)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |